Pholedrin

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Pholedrin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Reagenz in der organischen Synthese und als Referenzverbindung in der analytischen Chemie verwendet.

Biologie: this compound wird auf seine Auswirkungen auf das sympathische Nervensystem und seine Rolle als Metabolit von Methamphetamin untersucht.

Medizin: Es wird diagnostisch zur Pupillenerweiterung und Diagnose des Horner-Syndroms verwendet.

Wirkmechanismus

This compound übt seine Wirkung aus, indem es das sympathische Nervensystem stimuliert. Es wirkt als sympathomimetisches Mittel und imitiert die Wirkungen endogener Katecholamine wie Noradrenalin. This compound bindet an adrenerge Rezeptoren, was zu einer verstärkten Freisetzung von Noradrenalin und anschliessender Aktivierung des sympathischen Nervensystems führt. Dies führt zu physiologischen Wirkungen wie Pupillenerweiterung und erhöhter Herzfrequenz .

Wirkmechanismus

Target of Action

Pholedrine, also known as 4-hydroxy-N-methylamphetamine (4-HMA), 4-hydroxymethamphetamine, and para-hydroxymethamphetamine, is a drug that stimulates the sympathetic nervous system . The primary targets of Pholedrine are the receptors in the sympathetic nervous system .

Mode of Action

Pholedrine acts as an indirect sympathomimetic amine . It interacts with its targets in the sympathetic nervous system, leading to a series of physiological changes . .

Biochemical Pathways

It is known that Pholedrine stimulates the sympathetic nervous system , which suggests that it may affect the biochemical pathways related to the function of this system

Pharmacokinetics

Pholedrine is administered as a topical eye drop for the purpose of dilating the pupil

Result of Action

The molecular and cellular effects of Pholedrine’s action primarily involve the stimulation of the sympathetic nervous system . This leads to physiological changes such as pupil dilation . Pholedrine can also be used to diagnose Horner’s syndrome, a condition that affects the eyes and part of the face .

Biochemische Analyse

Biochemical Properties

Pholedrine interacts with various enzymes and proteins in the body. It is a derivative of hydroxyamphetamine and is involved in the metabolic pathways of methamphetamine

Cellular Effects

As a stimulant of the sympathetic nervous system, it is likely to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . Detailed studies on the cellular effects of Pholedrine are currently lacking.

Molecular Mechanism

The molecular mechanism of Pholedrine’s action involves its role as a stimulant of the sympathetic nervous system It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

Pholedrine is involved in the metabolic pathways of methamphetamine, as it is a major metabolite of this substance . It interacts with enzymes involved in these pathways, potentially affecting metabolic flux or metabolite levels. Detailed information on these interactions and effects is currently lacking.

Vorbereitungsmethoden

Pholedrin kann über verschiedene chemische Wege synthetisiert werden. Eine gängige Methode umfasst die Methylierung von 4-Hydroxyamphetamin. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von Methylierungsmitteln wie Methyliodid oder Dimethylsulfat in Gegenwart einer Base wie Natriumhydroxid . Industrielle Produktionsmethoden können effizientere und skalierbare Prozesse umfassen, aber spezifische Details sind oft geheim.

Analyse Chemischer Reaktionen

Pholedrin durchläuft verschiedene Arten chemischer Reaktionen:

Oxidation: this compound kann oxidiert werden, um entsprechende Chinone oder andere oxidierte Derivate zu bilden. Gängige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.

Reduktion: Die Reduktion von this compound kann zur Bildung reduzierter Amine führen. Reduktionsmittel wie Lithiumaluminiumhydrid werden typischerweise verwendet.

Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere an der Hydroxylgruppe. Reagenzien wie Acylchloride oder Sulfonylchloride können verwendet werden, um verschiedene funktionelle Gruppen einzuführen.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. .

Vergleich Mit ähnlichen Verbindungen

Pholedrin ähnelt anderen sympathomimetischen Verbindungen wie:

Northis compound: Ein weiterer Metabolit von Methamphetamin mit ähnlichen sympathomimetischen Wirkungen.

Tyramin: Eine natürlich vorkommende Monoaminverbindung, die ebenfalls das sympathische Nervensystem stimuliert.

Hordenin: Ein Alkaloid mit sympathomimetischen Eigenschaften, das in bestimmten Pflanzen vorkommt.

This compound ist einzigartig in seiner spezifischen Verwendung zur Diagnose des Horner-Syndroms und seiner Rolle als wichtiger Metabolit von Methamphetamin, was es von anderen ähnlichen Verbindungen unterscheidet.

Eigenschaften

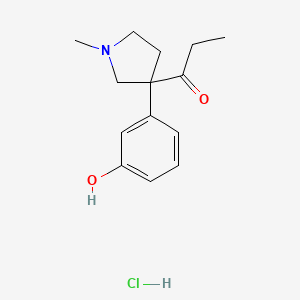

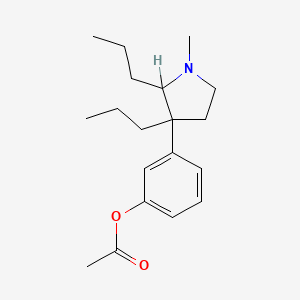

IUPAC Name |

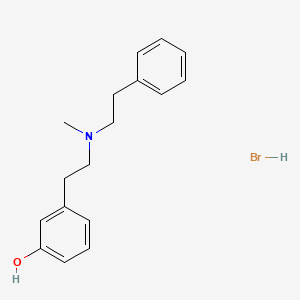

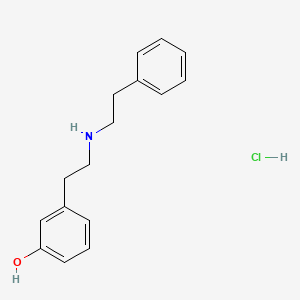

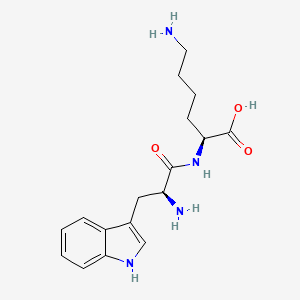

4-[2-(methylamino)propyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-8(11-2)7-9-3-5-10(12)6-4-9/h3-6,8,11-12H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBUQZKJEOOQSBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6114-26-7 (sulfate[2:1]) | |

| Record name | Pholedrine [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000370149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70861908 | |

| Record name | 4-[2-(Methylamino)propyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70861908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

370-14-9 | |

| Record name | (±)-Pholedrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=370-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pholedrine [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000370149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[2-(Methylamino)propyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70861908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pholedrine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.114 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHOLEDRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AY28O44JGD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Pholedrine is an indirectly acting sympathomimetic amine. It works by releasing norepinephrine from sympathetic nerve terminals, which then activates adrenergic receptors. [, , , ]

A: While pholedrine can stimulate both alpha and beta-adrenergic receptors, its actions are predominantly mediated through alpha-adrenergic receptors. [, ]

A: Pholedrine's ability to dilate the pupil makes it a useful diagnostic tool in Horner's syndrome. By observing the pupillary response to pholedrine eye drops, clinicians can differentiate between preganglionic and postganglionic lesions of the sympathetic pathway. [, , ]

A: Cocaine prolongs the mydriatic effect of pholedrine. Studies have shown that the residual effect of cocaine can interfere with pholedrine-induced pupillary dilation for at least 48 hours. []

A: Yes, research suggests that pholedrine, along with cocaine, can be used to evaluate sympathetic denervation in the pupils of diabetic patients. Diminished pupillary responses to these agents may indicate autonomic neuropathy. []

ANone: The molecular formula of pholedrine is C10H15NO2, and its molecular weight is 181.23 g/mol.

A: Research has shown varying drug release rates depending on the type of poly(meth)acrylate coating used. Eudragit RS, RL, and E 30D coatings resulted in a consistent, pH-independent drug release. In contrast, coatings with Scopacryl D 336, D 339, and D 340 showed pH-dependent release, with faster release at a pH of 7.4. [, , ]

A: The mydriatic effect of pholedrine typically lasts for 8-10 hours, with maximal dilation occurring between 20 and 90 minutes after instillation. []

A: While the exact metabolic pathway of pholedrine in humans is not fully elucidated in the provided research, studies indicate that it might undergo conjugation with sulfate. [, ]

A: No, pholedrine's ability to dilate the pupil appears to be independent of the baseline pupil diameter. []

A: While generally well-tolerated, pholedrine can cause side effects such as tachycardia, hypertension, anxiety, and headache. [, ]

A: While one study suggests a potential link between pholedrine use during pregnancy and congenital abnormalities, further research is needed to confirm this association. []

A: Several methods have been developed for pholedrine quantification, including radioimmunoassay, gas chromatography/mass spectrometry, and high-performance liquid chromatography. [, , ]

A: Pholedrine was first introduced as a pressor agent in the mid-20th century for treating hypotension. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-but-2-enedioic acid;3-[2-[ethyl(2-phenylethyl)amino]ethyl]phenol](/img/structure/B1677632.png)